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molecular formula C8H16O2 B8618229 Methacrolein diethylacetal

Methacrolein diethylacetal

Cat. No. B8618229
M. Wt: 144.21 g/mol
InChI Key: XYJXZLHRRNRNHF-UHFFFAOYSA-N
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Patent
US05380729

Procedure details

To ammonia (500 mL) at -35° C. was added FeCl3 ·6H2O (0.1 g),then potassium metal (24.26 g), and then methacrolein diethylacetal (109 g, 0.756 mol) in ether (150 mL). The mixture was stirred at --35° C. for 3 days, then the ammonia was evaporated, additional ether (100 mL) was added and stirring was continued for another day. The mixture was filtered and the filtrate was distilled at 65° C. and 55 mm Hg to afford 46.05 g of 1,1-diethoxy-2,2-dimethylethylene (Formula V: R3 =R4 =CH3 ; R5 =R6 =OC2H5).
Quantity
500 mL
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.26 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N.[K].[CH2:3]([O:5][CH:6]([O:10][CH2:11][CH3:12])[C:7](=[CH2:9])[CH3:8])[CH3:4]>CCOCC>[CH2:3]([O:5][C:6]([O:10][CH2:11][CH3:12])=[C:7]([CH3:9])[CH3:8])[CH3:4] |^1:1|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
N
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
24.26 g
Type
reactant
Smiles
[K]
Step Two
Name
Quantity
109 g
Type
reactant
Smiles
C(C)OC(C(C)=C)OCC
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-35 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at --35° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ammonia was evaporated
ADDITION
Type
ADDITION
Details
additional ether (100 mL) was added
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for another day
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled at 65° C.

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)OC(=C(C)C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 46.05 g
YIELD: CALCULATEDPERCENTYIELD 42.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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